molecular formula C13H11NO4 B2655046 (E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid CAS No. 551921-73-4

(E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid

Cat. No.: B2655046
CAS No.: 551921-73-4
M. Wt: 245.234
InChI Key: VLYANKFPZQEYKT-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid can be achieved through several synthetic routes. One common method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to the formation of substituted isoxazoles under moderate reaction conditions . Another approach includes the reaction of terminal alkynes with n-BuLi, followed by treatment with molecular iodine and hydroxylamine to yield 3,5-disubstituted isoxazoles .

Industrial Production Methods

Industrial production of isoxazole derivatives often involves the use of readily available starting materials and mild reaction conditions to ensure high yields and regioselectivity. For example, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds has been shown to efficiently produce 3,5-disubstituted isoxazoles .

Chemical Reactions Analysis

Types of Reactions

(E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds like oxazole share a similar five-membered ring structure with one oxygen and one nitrogen atom.

    Isoxazole Derivatives: Other isoxazole derivatives with different substituents on the ring.

Properties

IUPAC Name

(E)-3-(3-phenylmethoxy-1,2-oxazol-5-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-13(16)7-6-11-8-12(14-18-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYANKFPZQEYKT-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.